5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled temperature and pH conditions.
Introduction of the TERT-BUTYLPHENYL Group: The next step involves the introduction of the tert-butylphenyl group through a Friedel-Crafts alkylation reaction. This requires an alkylating agent and a Lewis acid catalyst.
Attachment of the DIETHYLAMINOETHYL Group: The diethylaminoethyl group is introduced via a nucleophilic substitution reaction, using a suitable halide precursor and a base.
Addition of the ETHOXY-METHYLBENZOYL Group: The ethoxy-methylbenzoyl group is added through an acylation reaction, using an acyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, acids, and bases are used for substitution reactions.
Major Products
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-4-(4-METHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H40N2O4 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H40N2O4/c1-8-31(9-2)17-18-32-26(21-11-13-22(14-12-21)30(5,6)7)25(28(34)29(32)35)27(33)24-16-15-23(36-10-3)19-20(24)4/h11-16,19,26,33H,8-10,17-18H2,1-7H3/b27-25+ |
InChI Key |
RNPFGGXKKLLOMN-IMVLJIQESA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC)C)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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